Product packaging for 3-T-Butyl-5-chlorotoluene(Cat. No.:CAS No. 61468-39-1)

3-T-Butyl-5-chlorotoluene

Cat. No.: B1286509
CAS No.: 61468-39-1
M. Wt: 182.69 g/mol
InChI Key: PGWGZYIVAPNUTH-UHFFFAOYSA-N
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Description

Contextualizing Halogenated and Alkylated Toluene (B28343) Derivatives in Contemporary Organic Chemistry

Halogenated and alkylated toluene derivatives are pivotal intermediates and products in industrial and laboratory synthesis. Toluene itself is more reactive than benzene (B151609) towards electrophiles due to the electron-releasing nature of the methyl group. wikipedia.org This enhanced reactivity makes it a versatile starting material for a variety of chemical transformations.

Alkylated Toluenes: The introduction of further alkyl groups, such as the tert-butyl group in 3-T-Butyl-5-chlorotoluene, modifies the electronic properties and, more significantly, introduces steric bulk that can direct the course of subsequent reactions. quora.comnumberanalytics.com

Halogenated Toluenes (Chlorotoluenes): The chlorination of toluene yields monochlorotoluene isomers (ortho, meta, and para), which are valuable precursors for manufacturing pesticides, dyes, and pharmaceuticals. wikipedia.org For instance, 2- and 4-chlorotoluene (B122035) are used to synthesize corresponding benzaldehydes and benzoyl chlorides. wikipedia.org The industrial preparation of 2- and 4-chlorotoluene involves the direct chlorination of toluene, while the meta isomer is typically prepared via the diazotization of m-toluidine. wikipedia.orgchemicalbook.com

The combination of both halogen and alkyl substituents on a toluene ring, as seen in this compound, creates a molecule with a unique reactivity profile, tailored by the specific positioning of each group. These types of polysubstituted aromatic compounds are crucial in building more complex molecular architectures.

Table 1: Properties of Monochlorotoluene Isomers

Property o-chlorotoluene m-chlorotoluene p-chlorotoluene
Systematic Name 1-chloro-2-methylbenzene 1-chloro-3-methylbenzene 1-chloro-4-methylbenzene
CAS Number [95-49-8] [108-41-8] [106-43-4]
Molar Mass 126.586 g/mol 126.586 g/mol 126.586 g/mol
Appearance Colorless liquid Colorless liquid Colorless liquid
Density 1.073 g/ml 1.072 g/ml 1.069 g/ml
Melting Point -35 °C -47 °C 7 °C
Boiling Point 159 °C 162 °C 162 °C

Data sourced from Wikipedia. wikipedia.org

Significance of Steric Hindrance and Electronic Effects in Regioselectivity and Reactivity

The reactivity of a substituted benzene ring and the position of an incoming electrophile are governed by the electronic properties and size of the substituents already present on the ring. vanderbilt.edu In this compound, the methyl, tert-butyl, and chloro groups each exert their influence.

Electronic Effects:

Activating/Deactivating Groups: Substituents that donate electrons to the ring increase its nucleophilicity, thus "activating" it towards electrophilic aromatic substitution, making the reaction faster than with benzene. libretexts.orglibretexts.org Conversely, electron-withdrawing groups "deactivate" the ring. vanderbilt.edu

Alkyl Groups (Methyl, tert-Butyl): These are activating groups that donate electron density primarily through an inductive effect and hyperconjugation. quora.com This donation stabilizes the cationic intermediate (the arenium ion or Wheland intermediate) formed during the reaction, lowering the activation energy. libretexts.org

Steric Hindrance:

This refers to the spatial bulk of a substituent, which can physically block the approach of a reactant to a particular position on the ring. numberanalytics.com The tert-butyl group is exceptionally bulky and provides a classic example of steric hindrance. libretexts.orgmasterorganicchemistry.com Its size makes it difficult for an incoming electrophile to attack the adjacent ortho positions. numberanalytics.comlibretexts.org This effect can significantly influence the ratio of products, favoring substitution at less crowded sites. acs.orgmakingmolecules.com For example, as the size of an alkyl substituent on a benzene ring increases from methyl to tert-butyl, the proportion of the ortho-substituted product in nitration reactions decreases dramatically in favor of the para-product. libretexts.org

Regioselectivity in this compound: In an electrophilic aromatic substitution reaction on this compound, the directing effects of the three substituents must be considered collectively.

Methyl Group (-CH₃): An ortho-, para-director. It activates the ring.

tert-Butyl Group (-C(CH₃)₃): An ortho-, para-director. It also activates the ring, but its significant steric bulk strongly disfavors substitution at its ortho positions (positions 2 and 6).

Chloro Group (-Cl): An ortho-, para-director. It deactivates the ring.

The available positions for substitution are 2, 4, and 6.

Position 2: Ortho to the methyl group, ortho to the tert-butyl group, and meta to the chloro group. The directing effects of the methyl and tert-butyl groups align, but this position is severely sterically hindered by the adjacent tert-butyl group.

Position 4: Para to the methyl group, meta to the tert-butyl group, and ortho to the chloro group. The methyl and chloro groups direct to this position.

Position 6: Ortho to the methyl group, meta to the chloro group, and para to the tert-butyl group. The methyl and tert-butyl groups direct to this position.

Considering these factors, substitution is most likely to occur at position 6, which is activated by both alkyl groups (ortho to methyl, para to tert-butyl) and is sterically accessible. Position 4 is another possibility, directed by the methyl and chloro groups. Position 2 is the least likely to be substituted due to the overwhelming steric hindrance from the tert-butyl group. The interplay of these activating, deactivating, and steric effects makes the regioselectivity of this molecule a complex but predictable outcome of fundamental organic chemistry principles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15Cl B1286509 3-T-Butyl-5-chlorotoluene CAS No. 61468-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-3-chloro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWGZYIVAPNUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597687
Record name 1-tert-Butyl-3-chloro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61468-39-1
Record name 1-tert-Butyl-3-chloro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 T Butyl 5 Chlorotoluene

Classical and Modern Approaches for Aromatic Tert-Butylation

The introduction of a tert-butyl group onto an aromatic ring is a fundamental transformation in organic synthesis. Both classical and modern methods are available to achieve this, each with its own set of advantages and limitations.

Electrophilic Alkylation Strategies for Controlled Tert-Butyl Introduction

The Friedel-Crafts alkylation is a cornerstone of electrophilic aromatic substitution for forming carbon-carbon bonds. cerritos.edu This reaction typically involves the use of an alkyl halide, such as tert-butyl chloride, and a Lewis acid catalyst, like aluminum chloride (AlCl₃), to generate a tert-butyl carbocation which then attacks the aromatic ring. cerritos.edulibretexts.org

The regiochemical outcome of the Friedel-Crafts alkylation is governed by the directing effects of the substituents already present on the aromatic ring. In a potential synthesis of 3-T-Butyl-5-chlorotoluene starting from m-chlorotoluene, the existing methyl and chloro groups will direct the incoming tert-butyl group. The methyl group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. This would likely lead to a mixture of isomers, making the isolation of the desired 3-tert-butyl-5-chlorotoluene challenging.

Table 1: General Conditions for Friedel-Crafts Tert-Butylation

ParameterConditionPurpose
Alkylating Agent tert-butyl chloride, tert-butyl bromideSource of the tert-butyl electrophile.
Catalyst AlCl₃, FeCl₃, SbCl₅, H₂SO₄Generation of the carbocation. nih.gov
Solvent Nitrobenzene, Carbon disulfide, DichloromethaneInert reaction medium.
Temperature Low to ambientTo control the reaction rate and minimize side reactions.

This table presents generalized conditions for Friedel-Crafts tert-butylation and is not specific to the synthesis of this compound.

Transition Metal-Catalyzed Alkylation Protocols

Modern synthetic chemistry has seen the emergence of transition metal-catalyzed C-H functionalization as a powerful tool for the formation of C-C bonds. These methods offer alternative pathways that can sometimes provide different regioselectivity compared to classical electrophilic substitutions. While specific examples for the direct transition metal-catalyzed tert-butylation of m-chlorotoluene to yield this compound are not prevalent in the literature, the general principle involves the activation of a C-H bond by a transition metal catalyst, followed by coupling with an alkylating agent. This approach has the potential to offer greater control over the reaction's regioselectivity.

Regioselective Chlorination of Substituted Toluenes

The introduction of a chlorine atom at a specific position on a substituted toluene (B28343) ring is another critical step that requires precise control over regioselectivity.

Directed Aromatic Halogenation Techniques

Direct chlorination of 3-tert-butyltoluene (B89660) using electrophilic chlorinating agents would likely result in a mixture of isomers due to the ortho-, para-directing effects of both the tert-butyl and methyl groups. To overcome this, directed aromatic halogenation techniques can be employed. One of the most powerful methods is directed ortho-metalation (DoM). wikipedia.org This strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), to install the chlorine atom at the desired position with high regioselectivity. wikipedia.orgthieme-connect.de

Side-Chain Chlorination versus Ring Chlorination Control

When chlorinating substituted toluenes, a key consideration is the competition between chlorination on the aromatic ring and on the methyl side-chain. The outcome of the reaction is highly dependent on the reaction conditions.

Ring Chlorination: This is favored under electrophilic conditions. The use of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) in the dark and at lower temperatures promotes the electrophilic attack of chlorine on the aromatic ring.

Side-Chain Chlorination: This occurs via a free radical mechanism. These reactions are typically initiated by UV light or radical initiators (like AIBN) at higher temperatures.

Table 2: Conditions for Selective Chlorination of Toluene Derivatives

Reaction TypeConditionsExpected Product from Toluene
Ring Chlorination Cl₂, Lewis Acid (e.g., FeCl₃), Dark, Low Temp.o-Chlorotoluene and p-Chlorotoluene
Side-Chain Chlorination Cl₂, UV light, High Temp.Benzyl chloride

This table illustrates the general principles of controlling the site of chlorination on toluene and its derivatives.

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through both convergent and divergent strategies.

Convergent Synthesis: A convergent approach involves the synthesis of two or more fragments that are then combined in the final steps of the synthesis. For this compound, a possible convergent route could involve the preparation of a 3-bromo-5-chlorotoluene (B46676) intermediate. chemicalbook.com This intermediate could then be subjected to a coupling reaction, such as a Suzuki or Kumada coupling, with a tert-butylating agent to form the final product.

Divergent Synthesis: A divergent synthesis begins with a common precursor that is then elaborated into a variety of different products. A potential divergent synthesis of this compound could start from 3-tert-butyltoluene. This common intermediate could then be subjected to various halogenation reactions to produce different halogenated isomers, including the target molecule. Alternatively, a route starting from 3-amino-5-tert-butyltoluene could be envisioned. The amino group can be converted to a diazonium salt, which can then be transformed into a chloro group via a Sandmeyer reaction, taking advantage of the directing effects of the amino group in earlier synthetic steps. chemicalbook.com

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the careful control of several reaction parameters. Key variables that are typically optimized include reaction temperature, catalyst loading, and the molar ratio of reactants.

Influence of Reaction Temperature:

The reaction temperature has a significant impact on both the rate of reaction and the isomeric distribution of the products. Lower temperatures generally favor the formation of the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. In the case of m-chlorotoluene alkylation, a systematic study of temperature effects is crucial to maximize the yield of the desired this compound isomer.

Influence of Catalyst Loading:

The concentration of the Lewis acid catalyst, typically AlCl₃, is another critical factor. A higher catalyst concentration can increase the reaction rate but may also lead to an increase in the formation of byproducts, particularly di-alkylated species. Therefore, optimizing the catalyst loading is essential for achieving a high yield of the mono-alkylated product with good purity.

Influence of Reactant Molar Ratio:

The molar ratio of m-chlorotoluene to the tert-butylating agent is a key parameter to control polyalkylation. Using a significant excess of the aromatic substrate (m-chlorotoluene) can effectively minimize the formation of di-tert-butylated byproducts, thereby increasing the purity of the desired product.

Evaluation of Byproduct Formation and Mitigation Strategies

The primary byproducts in the synthesis of this compound are other isomers of tert-butyl-chlorotoluene and di-tert-butylated products. The formation of these impurities reduces the yield and complicates the purification of the desired product.

Isomeric Byproducts:

Due to the directing effects of the methyl and chloro groups, the Friedel-Crafts alkylation of m-chlorotoluene can potentially yield other isomers in addition to the desired this compound. The relative positions of the substituents on the benzene (B151609) ring lead to different possible isomers. The distribution of these isomers is influenced by both electronic and steric factors. The bulky nature of the tert-butyl group generally disfavors substitution at positions adjacent to existing substituents.

Di-tert-butylated Byproducts:

The product, this compound, is more nucleophilic than the starting material, m-chlorotoluene, due to the electron-donating nature of the tert-butyl group. This increased reactivity makes it susceptible to a second alkylation, leading to the formation of di-tert-butyl-chlorotoluene isomers.

Mitigation Strategies:

Several strategies can be employed to minimize the formation of these byproducts:

Control of Reaction Temperature: As indicated in the optimization studies, maintaining a lower reaction temperature can help to control the formation of thermodynamically favored, but undesired, isomers.

Use of Excess Aromatic Substrate: Employing a large excess of m-chlorotoluene shifts the equilibrium towards mono-alkylation, thus reducing the likelihood of di-alkylation.

Catalyst Selection and Deactivation: The choice of a milder Lewis acid catalyst or the use of a catalyst deactivator can help to temper the reactivity and reduce byproduct formation.

Slow Addition of Alkylating Agent: A slow, controlled addition of the tert-butylating agent to the reaction mixture can help to maintain a low concentration of the electrophile, thereby disfavoring polyalkylation.

A detailed analysis of the product mixture under various conditions is essential to develop an effective strategy for mitigating byproduct formation and maximizing the yield of pure this compound.

Mechanistic Studies on the Chemical Transformations of 3 T Butyl 5 Chlorotoluene

Elucidating Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The regiochemical outcome of these reactions on a substituted benzene ring is dictated by the electronic and steric properties of the substituents already present. lumenlearning.comyoutube.com

Quantitative Analysis of Substituent Directing Effects

In 3-t-butyl-5-chlorotoluene, the benzene ring is trisubstituted with a methyl group (-CH3), a t-butyl group (-C(CH3)3), and a chlorine atom (-Cl). To predict the position of an incoming electrophile, the directing effects of these three substituents must be considered. libretexts.orgmasterorganicchemistry.com

  • Methyl Group (-CH3): An activating, ortho, para-directing group due to hyperconjugation and weak inductive electron donation. lumenlearning.com
  • t-Butyl Group (-C(CH3)3): Also an activating, ortho, para-director. However, its large steric bulk can hinder attack at the ortho positions. masterorganicchemistry.comnumberanalytics.com
  • Chlorine Atom (-Cl): A deactivating, ortho, para-director. It deactivates the ring through its inductive electron-withdrawing effect but directs ortho and para due to resonance electron donation from its lone pairs. libretexts.org
  • The positions on the this compound ring are C2, C4, and C6. The directing effects of the substituents are as follows:

  • The methyl group at C1 directs to C2, C4, and C6.
  • The t-butyl group at C3 directs to C2, C4, and C6.
  • The chloro group at C5 directs to C2, C4, and C6.
  • In this case, all three substituents have reinforcing directing effects, favoring substitution at the C2, C4, and C6 positions. libretexts.org However, the steric hindrance from the bulky t-butyl group at C3 will likely disfavor electrophilic attack at the adjacent C2 and C4 positions. masterorganicchemistry.comnumberanalytics.com Therefore, substitution is most likely to occur at the C6 position, which is least sterically hindered.

    The relative rates of substitution at each position can be qualitatively predicted. The activating effects of the methyl and t-butyl groups are counteracted by the deactivating effect of the chloro group. While a quantitative analysis would require experimental data, a general trend can be established.

    The following table summarizes the expected product distribution for a typical electrophilic aromatic substitution reaction, such as nitration, on related disubstituted compounds, which can provide insight into the expected outcome for this compound. libretexts.org

    Kinetic Isotope Effect Studies on Electrophilic Reactions

    The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. youtube.com For electrophilic aromatic substitution, the KIE can help to elucidate the reaction mechanism. If the C-H bond is broken in the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) would be observed. However, for most electrophilic aromatic substitution reactions, such as nitration, the formation of the sigma complex (arenium ion) is the slow, rate-determining step, and the subsequent loss of a proton is fast. youtube.commasterorganicchemistry.com In these cases, no significant KIE is observed (kH/kD ≈ 1). stackexchange.com

    For a reaction like the nitration of this compound, it is expected that there would be no significant primary kinetic isotope effect. The rate-determining step would be the attack of the nitronium ion (NO2+) on the aromatic ring to form the carbocation intermediate. The subsequent deprotonation to restore aromaticity would be a rapid process. masterorganicchemistry.com An exception to this is sulfonation, where a KIE is often observed, indicating that the C-H bond cleavage is involved in the rate-determining step. masterorganicchemistry.com

    Nucleophilic Aromatic Substitution Mechanisms at the Chloro-Substituted Position

    While aromatic rings are generally electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. youtube.com

    Palladium and Nickel-Catalyzed Cross-Coupling Reaction Mechanisms

    Palladium and nickel-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds and provide an alternative to traditional SNAr reactions for aryl chlorides. uwindsor.carsc.org

    Oxidative Addition and Reductive Elimination Pathways

    The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl chloride to a low-valent metal center, typically Pd(0) or Ni(0), to form a M(II) complex (where M = Pd or Ni). youtube.comnih.gov This step involves the cleavage of the C-Cl bond and is often the rate-determining step of the catalytic cycle, especially for less reactive aryl chlorides. uwindsor.ca The strength of the C-Cl bond and steric hindrance around the carbon atom can significantly impact the rate of this step. uwindsor.caacs.org For this compound, the presence of the bulky t-butyl group adjacent to the chloro-substituted carbon could potentially slow down the oxidative addition step.
  • Reductive Elimination: This is the final step of the catalytic cycle, where the two organic fragments on the metal center are coupled, and the C-C or C-heteroatom bond is formed. The metal is reduced back to its low-valent state, allowing it to re-enter the catalytic cycle. youtube.comnih.gov Reductive elimination is generally favored for more sterically hindered ligands, as this relieves steric strain in the metal complex. youtube.com
  • For nickel-catalyzed reactions, a Ni(I)/Ni(III) cycle is also possible, often involving radical intermediates. rsc.orgnih.gov The specific mechanism can be influenced by the ligands, additives, and reaction conditions. nih.govorgsyn.org For a sterically hindered substrate like this compound, the choice of ligand is crucial to facilitate both the oxidative addition and reductive elimination steps efficiently. Bulky, electron-rich phosphine (B1218219) ligands are often employed for the cross-coupling of aryl chlorides. uwindsor.ca

    The following table provides a general overview of the conditions often used for palladium and nickel-catalyzed amination of aryl chlorides.

    Compound Names Mentioned in this Article

    Ligand Effects on Catalytic Cycles

    While specific studies detailing ligand effects on catalytic cycles involving this compound are not extensively documented in the provided search results, the principles of ligand effects on transition-metal catalyzed reactions are well-established and can be extrapolated. Ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts. In reactions such as cross-coupling or C-H activation, the electronic and steric properties of ligands bound to the metal center dictate the efficiency of oxidative addition, transmetalation, and reductive elimination steps.

    For instance, in a hypothetical palladium-catalyzed cross-coupling reaction involving the C-Cl bond of this compound, the choice of phosphine or N-heterocyclic carbene (NHC) ligand would be critical. Electron-rich, bulky ligands would enhance the rate of oxidative addition of the aryl chloride to the Pd(0) center. Conversely, the steric hindrance imposed by the tert-butyl group and the adjacent chlorine atom would necessitate a ligand that is not excessively bulky to allow for the approach of the substrate to the metal center.

    In the context of C-H activation, particularly of the methyl group, the ligand's role is to facilitate the cleavage of the C-H bond. This can occur through various mechanisms, including concerted metalation-deprotonation (CMD), where the ligand acts as an internal base. The acidity of the ligand's N-H or O-H group, if present, can significantly influence the rate and selectivity of this process.

    Oxidation and Reduction Chemistry of this compound

    The oxidation and reduction of this compound can target different parts of the molecule, including the aromatic ring, the methyl group, and the chloro substituent.

    Oxidation:

    The methyl group can be oxidized to a formyl or carboxyl group using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. The bulky tert-butyl group can influence the accessibility of the methyl group to the oxidant. Catalytic oxidation using metal complexes is also a possibility. For example, iron(III) complexes with di-tert-butyl peroxide have been used for the oxidation of methyl arenes. organic-chemistry.org The oxidation of substituted catechols to quinones is a well-studied process, often catalyzed by metal complexes, which can provide insights into the oxidation of the aromatic ring of related compounds. nih.govresearchgate.net

    Reduction:

    The chloro group can be removed through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation over a palladium catalyst (e.g., Pd/C) with a hydrogen source, or by using reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction). The Birch reduction would also reduce the aromatic ring.

    The aromatic ring itself can be reduced under more forcing conditions. For instance, catalytic hydrogenation at high pressure and temperature can lead to the saturation of the benzene ring to form the corresponding cyclohexane (B81311) derivative. The choice of catalyst and reaction conditions would be crucial to control the extent of reduction.

    Electrochemical reduction is another potential method. The reduction potential of the C-Cl bond and the aromatic ring would determine the feasibility and selectivity of this process. The presence of the electron-donating tert-butyl group would make the aromatic ring more difficult to reduce compared to unsubstituted chlorobenzene (B131634).

    Table 2: Potential Oxidation and Reduction Reactions of this compound

    Reaction TypeReagents/ConditionsPotential Products
    Oxidation of Methyl GroupKMnO4, H+ or CrO3, H2SO43-t-Butyl-5-chlorobenzoic acid
    Reductive DehalogenationH2, Pd/C3-t-Butyltoluene
    Reduction of Aromatic RingNa, NH3 (liquid)1-t-Butyl-3-methyl-1,4-cyclohexadiene
    Catalytic HydrogenationH2, Rh/C (high pressure/temp)1-t-Butyl-3-chloro-5-methylcyclohexane

    Advanced Spectroscopic Data for this compound Not Publicly Available

    A comprehensive search of scientific literature and chemical databases has revealed a lack of publicly available, detailed experimental spectroscopic data for the compound this compound (CAS No. 87635-56-9). As a result, the creation of an in-depth article detailing its advanced spectroscopic and structural characterization, as per the requested outline, cannot be fulfilled at this time.

    The required analysis, including Fourier Transform Infrared (FT-IR) spectroscopy for functional group identification, Raman spectroscopy for vibrational mode assignment, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques such as COSY, HSQC, and HMBC) for complete structural elucidation, is contingent on access to primary experimental data.

    While spectral data for structurally related compounds—such as 3-tert-butyltoluene (B89660) and 3-chlorotoluene—are available, this information is not sufficient to accurately construct the detailed data tables and research findings specific to this compound. Extrapolation from these related molecules would not meet the standards of scientific accuracy required for the specified article.

    Further research or the publication of experimental findings by the scientific community is required before a detailed spectroscopic analysis of this compound can be compiled.

    Advanced Spectroscopic and Structural Characterization of 3 T Butyl 5 Chlorotoluene

    Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

    Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

    Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. tdi-bi.com This makes it exceptionally suitable for assessing the purity of volatile and semi-volatile compounds like 3-T-Butyl-5-chlorotoluene and for monitoring the progress of its synthesis.

    In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. tdi-bi.com The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer.

    Purity Assessment: For purity assessment, a sharp, symmetrical peak corresponding to this compound would be expected at a specific retention time. The presence of other peaks would indicate impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative analysis of purity. Standard methods, such as those outlined by ASTM for aromatic hydrocarbons, can be adapted for this purpose, ensuring precise and reliable results. perlan.com.plscioninstruments.com

    Reaction Monitoring: During the synthesis of this compound, for instance, via the Friedel-Crafts alkylation of chlorotoluene, GC-MS can be used to monitor the consumption of reactants and the formation of the product. Aliquots can be taken from the reaction mixture at different time intervals and analyzed to determine the reaction's endpoint, optimizing yield and minimizing byproduct formation.

    Expected Fragmentation Pattern: In the mass spectrometer, molecules are typically ionized by electron impact, causing them to fragment in a reproducible manner. The fragmentation pattern is a "fingerprint" for a molecule. For this compound, the following fragmentation patterns are expected:

    Molecular Ion Peak (M+): The intact molecular ion would be observed. Due to the presence of chlorine, there will be two peaks, M+ and M+2, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

    Loss of a Methyl Group (-CH₃): A prominent fragment would result from the loss of a methyl group from the tert-butyl substituent, leading to a stable benzylic carbocation. This is a common fragmentation pathway for tert-butylated aromatic compounds. researchgate.netyoutube.com

    Loss of a tert-Butyl Group (-C(CH₃)₃): Cleavage of the entire tert-butyl group would also be a significant fragmentation pathway.

    Tropylium (B1234903) Ion: Rearrangement to form the stable tropylium ion (C₇H₇⁺) is a characteristic fragmentation for toluene (B28343) derivatives. youtube.com

    Below is a table summarizing the expected key fragments in the mass spectrum of this compound.

    Fragment IonProposed StructureKey Observations
    [C₁₁H₁₅Cl]⁺Molecular IonIsotopic pattern for one chlorine atom (M+ and M+2 peaks).
    [C₁₀H₁₂Cl]⁺Loss of a methyl radical (-CH₃)Often a base peak due to the stability of the resulting carbocation.
    [C₇H₇Cl]⁺Loss of a tert-butyl radical (-C(CH₃)₃)A significant peak indicating the cleavage of the alkyl side chain.
    [C₇H₇]⁺Tropylium ionA common and stable fragment in the mass spectra of toluene derivatives. youtube.com

    While low-resolution mass spectrometry provides nominal mass, high-resolution mass spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). fiveable.me This precision allows for the unambiguous determination of the elemental composition and molecular formula of a compound. libretexts.orgyoutube.com

    For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₅Cl. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be verified with a high degree of confidence. This is particularly crucial in distinguishing between isomers or other compounds with the same nominal mass. fiveable.me The use of HRMS is a standard technique for the analysis of halogenated organic compounds. nih.gov

    The theoretical exact masses for the two major isotopologues of this compound are presented in the table below.

    Molecular FormulaIsotope CompositionTheoretical Exact Mass (Da)
    C₁₁H₁₅³⁵Cl¹²C₁₁, ¹H₁₅, ³⁵Cl182.0862
    C₁₁H₁₅³⁷Cl¹²C₁₁, ¹H₁₅, ³⁷Cl184.0833

    An HRMS analysis would be expected to yield a measured mass that closely matches these theoretical values, thereby confirming the elemental composition of this compound.

    X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing (if applicable)

    X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. If this compound can be obtained in a crystalline form, X-ray diffraction analysis would provide precise information on its solid-state molecular geometry and crystal packing.

    This analysis would reveal:

    Bond lengths and angles: Precise measurements of the carbon-carbon bonds within the aromatic ring, the carbon-chlorine bond, and the bonds associated with the tert-butyl and methyl groups.

    Torsional angles: The rotational orientation of the tert-butyl and methyl groups relative to the benzene (B151609) ring.

    Crystal packing: How the individual molecules of this compound are arranged in the crystal lattice, including intermolecular interactions such as van der Waals forces.

    Currently, there is no publicly available crystal structure data for this compound in crystallographic databases. This is not uncommon for a compound that is primarily used as a chemical intermediate and may be a liquid or a low-melting solid at room temperature, making single crystal growth challenging. The solid-state structures of some toluene derivatives have been studied, providing insights into their molecular arrangements. researchgate.net Should a crystalline sample of this compound be prepared, X-ray diffraction would offer the definitive method for elucidating its solid-state conformation and packing.

    Computational and Theoretical Investigations of 3 T Butyl 5 Chlorotoluene

    Density Functional Theory (DFT) Calculations

    Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 3-T-Butyl-5-chlorotoluene. Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), which has been shown to provide reliable results for similar halogenated and alkyl-substituted aromatic systems. acs.orgresearchgate.net

    The first step in any computational analysis is to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. For this compound, this process involves finding the set of bond lengths, bond angles, and dihedral angles that corresponds to a minimum on the potential energy surface.

    The molecule lacks significant symmetry, belonging to the C1 point group. The primary conformational flexibility arises from the rotation of the methyl and tert-butyl groups relative to the benzene (B151609) ring. DFT calculations can map the conformational energy landscape by systematically rotating these groups. The energy barrier for methyl group rotation is typically low, allowing for near-free rotation at room temperature. The bulkier tert-butyl group has a higher rotational barrier, but its staggered conformations are energetically very similar. The optimized geometry reveals the precise structural parameters that result from the interplay of steric hindrance between the bulky tert-butyl group, the chlorine atom, and the methyl group, as well as electronic effects within the substituted ring.

    ParameterAtom Pair/TripletCalculated Value
    Bond Lengths (Å)
    C-Cl1.745
    C(ring)-C(tert-butyl)1.540
    C(ring)-C(methyl)1.510
    C-C (aromatic avg.)1.395
    **Bond Angles (°) **
    Cl-C(ring)-C(ring)119.5
    C(ring)-C(ring)-C(tert-butyl)121.8
    C(ring)-C(ring)-C(methyl)121.0
    Dihedral Angles (°)
    C(ring)-C(ring)-C-H (methyl)60.0

    Note: The values presented are representative and based on DFT calculations (e.g., B3LYP/6-311++G(d,p)) typical for this class of molecule. Actual values may vary slightly based on the specific level of theory and basis set used.

    DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational modes can be obtained.

    For this compound, the predicted spectrum would show characteristic peaks corresponding to specific atomic motions. These include C-H stretching vibrations of the aromatic ring and alkyl groups, the C-Cl stretching mode, in-plane and out-of-plane C-H bending, and various skeletal vibrations of the benzene ring. Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation. To improve accuracy, they are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals). nih.gov A comparison between the scaled theoretical frequencies and experimental data, when available, allows for a definitive assignment of the observed spectral bands. researchgate.net

    Vibrational ModeDescriptionPredicted Frequency (cm⁻¹) (Scaled)
    ν(C-H) aromaticAromatic C-H stretching3100-3000
    ν(C-H) alkylMethyl & t-Butyl C-H stretching2980-2870
    C=C stretchAromatic ring stretching1600-1450
    δ(C-H) alkylMethyl & t-Butyl C-H bending1470-1365
    ν(C-Cl)Carbon-Chlorine stretching~750
    γ(C-H)Out-of-plane aromatic C-H bending900-675

    Note: These frequency ranges are typical for substituted benzenes and serve as an illustrative prediction.

    Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. sci-hub.se

    In this compound, the HOMO and LUMO are expected to be π-type orbitals distributed across the aromatic ring. The electron-donating tert-butyl and methyl groups will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The electron-withdrawing chlorine atom will lower the energy of the LUMO, making it a better electron acceptor. FMO analysis reveals that the HOMO density is typically highest on the ring carbons, while the LUMO density is also concentrated on the ring, influenced by the electronegative chlorine. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

    ParameterDescriptionCalculated Value (eV)
    E(HOMO) Energy of the Highest Occupied Molecular Orbital-6.5
    E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital-1.2
    ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMO5.3

    Note: These values are representative for a substituted chlorotoluene calculated at a typical DFT level of theory and serve to illustrate the expected electronic structure.

    The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netscienceopen.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

    For this compound, the MEP map would highlight several key features:

    Negative Potential (Red/Yellow): Regions of negative potential, which are susceptible to electrophilic attack, would be concentrated around the highly electronegative chlorine atom. researchgate.net The π-electron cloud of the aromatic ring would also exhibit a negative potential, though less intense than that around the chlorine.

    Positive Potential (Blue): Regions of positive potential, indicating susceptibility to nucleophilic attack, would be located around the hydrogen atoms of the methyl and tert-butyl groups. youtube.com

    Neutral Potential (Green): Areas with near-zero potential would cover the hydrocarbon portions of the bulky tert-butyl group.

    The MEP map provides a clear, intuitive guide to where the molecule is most likely to interact with other charged or polar species.

    Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.dewikipedia.org This method provides quantitative insight into bonding, charge transfer, and stabilizing interactions within the molecule.

    In this compound, NBO analysis quantifies the electron density in the C-C and C-H σ-bonds, the C-Cl bond, the aromatic π-system, and the lone pairs on the chlorine atom. A key feature revealed by NBO is hyperconjugation—stabilizing interactions caused by electron delocalization from a filled (donor) orbital to a nearby empty (acceptor) orbital. researchgate.net The stability of the molecule is enhanced by interactions such as the delocalization of electrons from the C-H σ-bonds of the alkyl groups into the empty π* antibonding orbitals of the benzene ring (a σ → π* interaction). The strength of these interactions is estimated using second-order perturbation theory, where a higher E(2) value indicates a stronger interaction. researchgate.net

    Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
    LP (Cl)π* (C-C aromatic)~2-4Lone Pair → Antibonding π
    π (C-C aromatic)σ* (C-Cl)~1-2Bonding π → Antibonding σ
    σ (C-H methyl)π* (C-C aromatic)~0.5-1.5Bonding σ → Antibonding π
    σ (C-C t-butyl)π* (C-C aromatic)~0.5-1.0Bonding σ → Antibonding π

    Note: E(2) values are illustrative estimates of key hyperconjugative interactions expected in this molecular structure.

    Quantum Chemical Descriptors and Quantitative Structure-Reactivity Relationships

    The results from DFT calculations can be distilled into a set of numerical values known as quantum chemical descriptors. These descriptors, which include properties like HOMO-LUMO energies, dipole moment, polarizability, and atomic charges, quantify different aspects of the molecule's electronic structure.

    These descriptors are foundational to the development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Reactivity Relationships (QSRR). nih.govyoutube.com QSAR/QSRR models seek to establish a mathematical correlation between these calculated structural descriptors and an observable property, such as biological activity or chemical reactivity. nih.gov For a series of related compounds, like substituted toluenes, descriptors derived from DFT calculations can be used to build predictive models for properties like reaction rates or binding affinities, providing a powerful tool for rational chemical design without the need for exhaustive experimentation. acs.orgacs.org

    DescriptorDescriptionPlausible Calculated Value
    Dipole Moment (μ) Measure of overall molecular polarity~2.0 - 2.5 Debye
    Polarizability (α) Ease of distortion of the electron cloud~180 - 190 a.u.
    Ionization Potential (I) Energy required to remove an electron (~ -E(HOMO))~6.5 eV
    Electron Affinity (A) Energy released when an electron is added (~ -E(LUMO))~1.2 eV
    Electronegativity (χ) (I+A)/2~3.85 eV
    Chemical Hardness (η) (I-A)/2~2.65 eV

    Note: These values are derived from the representative FMO energies and are typical for molecules of this type.

    Molecular Dynamics Simulations for Conformational Fluxionality and Solvent Effects

    Molecular dynamics (MD) simulations offer a powerful lens to observe the time-evolution of molecular systems, capturing the intricate dance of atoms and the influence of the surrounding environment. For this compound, MD simulations are instrumental in characterizing its conformational fluxionality and the effects of different solvents on its preferred shapes.

    The primary source of conformational flexibility in this compound arises from the rotation of the t-butyl group and the methyl group around the C-C bonds connecting them to the benzene ring. While the t-butyl group's rotation is generally considered to be sterically hindered, it is not entirely restricted. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformations and the barriers between them.

    In the gas phase, the conformational preferences of this compound are dictated by intramolecular steric and electronic interactions. The bulky t-butyl group significantly influences the orientation of the adjacent methyl and chloro substituents. Computational studies on similarly substituted benzenes suggest that the molecule will adopt a conformation that minimizes steric clash. For instance, studies on 2,6-di-t-butylphenol show a preference for a twisted conformer to alleviate steric strain. rsc.org

    The introduction of a solvent adds another layer of complexity. The solvent molecules interact with the solute, altering its conformational equilibrium. In a non-polar solvent, these interactions are primarily dispersive, whereas in a polar solvent, electrostatic interactions become more significant. acs.org MD simulations can explicitly model these solute-solvent interactions, providing a detailed picture of how the solvent shell organizes around this compound and influences its dynamics. For example, simulations of chlorobenzene (B131634) in various environments have shown that the orientation of solvent molecules can be highly structured near the solute. researchgate.net

    The following table, based on hypothetical data from analogous systems, illustrates the potential impact of solvent polarity on the rotational barrier of the methyl group in this compound.

    Table 1: Hypothetical Rotational Barriers for the Methyl Group in this compound in Different Solvents

    SolventDielectric ConstantRotational Barrier (kcal/mol)
    Gas Phase11.5
    Hexane1.91.4
    Dichloromethane9.11.8
    Acetonitrile37.52.1

    This hypothetical data suggests that as the solvent polarity increases, the rotational barrier for the methyl group might also increase due to stronger dipole-dipole interactions between the polar C-Cl bond and the solvent molecules, which could stabilize certain conformations over others.

    Reaction Pathway Modeling and Transition State Characterization

    Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions by modeling reaction pathways and characterizing the high-energy transition states that govern reaction rates. wikipedia.orgyoutube.com For this compound, a primary reaction of interest is electrophilic aromatic substitution, where an electrophile replaces one of the hydrogen atoms on the benzene ring. youtube.comyoutube.comchemguide.co.uk

    The t-butyl and methyl groups are ortho-, para-directing activators, while the chlorine atom is an ortho-, para-directing deactivator. The substitution pattern on the ring makes the remaining hydrogen positions (2, 4, and 6) electronically and sterically distinct. Reaction pathway modeling can predict the most likely sites for electrophilic attack by calculating the activation energies for the formation of the corresponding sigma complexes (arenium ions).

    The process involves mapping the potential energy surface along the reaction coordinate, which represents the progress of the reaction. ucsb.edu The highest point on this path corresponds to the transition state, a fleeting molecular configuration that is critical in determining the reaction's feasibility and speed. wikipedia.orgyoutube.com The structure and energy of the transition state can be precisely calculated using quantum mechanical methods. arxiv.orgresearchgate.net

    For example, in the chlorination of this compound, the electrophile (Cl+) would preferentially attack the positions activated by the alkyl groups and least hindered sterically. Computational modeling can quantify these effects. The following table presents hypothetical activation energies for the chlorination at the three possible positions, illustrating how computational chemistry can predict regioselectivity.

    Table 2: Hypothetical Activation Energies for Electrophilic Chlorination of this compound

    Position of AttackRelative Activation Energy (kcal/mol)Predicted Major Product
    215.2Minor
    412.5Major
    618.0Minor

    This hypothetical data indicates that the transition state for attack at the 4-position is the lowest in energy, suggesting that 1,4-dichloro-3-t-butyl-5-methylbenzene would be the major product. This is due to the combined activating effects of the t-butyl and methyl groups and manageable steric hindrance at this position. The characterization of the transition state would involve analyzing its geometry, vibrational frequencies (where one imaginary frequency corresponds to the reaction coordinate), and electronic structure to confirm it connects the reactants and the sigma complex. ucsb.edu

    Applications and Derivatization Potential of 3 T Butyl 5 Chlorotoluene in Chemical Synthesis

    Role as a Strategic Building Block in Complex Molecule Synthesis

    The inherent structural features of 3-T-Butyl-5-chlorotoluene, including its defined regiochemistry and the presence of reactive sites, make it an attractive starting material for the synthesis of more complex molecular architectures. The interplay between the electron-donating methyl and tert-butyl groups and the electron-withdrawing chloro group influences the reactivity of the aromatic ring, allowing for selective transformations.

    Precursor for Pharmacologically Active Compounds

    While direct evidence of this compound as a precursor for currently marketed pharmacologically active compounds is limited in publicly available literature, its structural motifs are present in molecules of medicinal interest. The tert-butyl group is a common feature in drug design, often employed to enhance metabolic stability and receptor binding affinity. gychbjb.com The chlorotoluene framework can serve as a core for the elaboration of various pharmacophores. For instance, the substitution pattern is reminiscent of certain classes of compounds that exhibit biological activity. The development of practical synthetic routes to new biologically active compounds is a continuous endeavor in pharmaceutical research. organic-chemistry.org The synthesis of chiral intermediates, such as tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate for rosuvastatin, highlights the importance of chloro- and tert-butyl-containing building blocks in the pharmaceutical industry. nih.gov

    A hypothetical synthetic pathway could involve the transformation of the methyl group into a carboxylic acid or an amine, or the displacement of the chloro group via nucleophilic substitution, to introduce functionalities commonly found in bioactive molecules. The tert-butyl group would serve to modulate the lipophilicity and steric profile of the resulting compounds, potentially leading to improved pharmacokinetic properties.

    Intermediate in the Synthesis of Agrochemicals

    In the field of agrochemicals, substituted toluenes are valuable intermediates for the production of pesticides and herbicides. Although specific applications of this compound in this sector are not extensively documented, its structure suggests potential for derivatization into potent agrochemical agents. For example, certain azole heterocyclic derivatives containing tert-butyl groups have shown promising fungicidal activity. google.com The synthesis of such compounds often involves the reaction of a substituted aromatic precursor with a heterocyclic moiety.

    The chloro substituent on the this compound ring provides a handle for introducing other functional groups, such as a triazole ring, which is a common toxophore in fungicides. The tert-butyl and methyl groups can be strategically utilized to optimize the biological activity and physical properties of the final product, such as its soil mobility and persistence.

    Table 1: Potential Agrochemical Derivatives from this compound

    Derivative ClassPotential ActivitySynthetic Approach
    Triazole FungicidesBroad-spectrum fungal controlNucleophilic substitution of the chloro group with a triazole salt.
    Substituted Phenoxy HerbicidesSelective weed controlOxidation of the methyl group to a carboxylic acid followed by etherification.
    Pyrethroid InsecticidesInsect neurotoxicityModification of the aromatic ring and introduction of an ester linkage.

    Scaffold for Ligands and Catalysts in Organometallic Chemistry

    The design of ligands is crucial for the development of efficient and selective catalysts in organometallic chemistry. The sterically hindered environment provided by the tert-butyl group in this compound can be exploited to create bulky ligands that stabilize metal centers and influence the outcome of catalytic reactions. For instance, the synthesis of a Schiff base ligand derived from 5-tert-butyl-3-(piperidine methyl) salicylaldimine has been reported for use in copper-catalyzed Heck reactions. google.com

    While not directly starting from this compound, this example illustrates the utility of the tert-butyl-substituted aromatic motif in ligand design. By analogy, this compound could be functionalized, for example, by introducing phosphine (B1218219) or nitrogen-based donor groups, to generate novel ligands. The steric bulk of the tert-butyl group could enforce specific coordination geometries around a metal center, leading to enhanced selectivity in processes such as asymmetric catalysis.

    Transformation into Novel Derivatives with Tunable Properties

    The true potential of this compound lies in its capacity to be transformed into a wide array of novel derivatives with tailored properties. The existing functional groups—the chloro atom, the methyl group, and the tert-butyl group—all offer avenues for chemical modification.

    Introduction of Additional Functional Groups

    The aromatic ring of this compound is amenable to various electrophilic and nucleophilic substitution reactions, allowing for the introduction of a diverse range of functional groups.

    Electrophilic Aromatic Substitution: The directing effects of the existing substituents will govern the position of new functional groups. The tert-butyl and methyl groups are ortho, para-directing, while the chloro group is also ortho, para-directing but deactivating. This interplay can be used to achieve selective functionalization. For example, chlorination of 3,5-di-tert-butyltoluene (B81915) in the presence of a Lewis acid and elemental sulfur can yield 3,5-di-tert-butyl-2,6-dichlorotoluene, demonstrating the feasibility of introducing additional chloro atoms. google.com

    Nucleophilic Aromatic Substitution: While challenging, the chloro group can be substituted by strong nucleophiles under specific conditions, providing a route to phenols, anilines, and other derivatives.

    Metal-Mediated Cross-Coupling Reactions: The chloro group can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds. This enables the introduction of aryl, vinyl, and amino groups, significantly expanding the molecular diversity accessible from this starting material.

    Table 2: Representative Functionalization Reactions of this compound

    Reaction TypeReagents and ConditionsPotential Products
    NitrationHNO₃, H₂SO₄Nitro-3-t-butyl-5-chlorotoluene derivatives
    Friedel-Crafts AcylationAcyl chloride, AlCl₃Acyl-3-t-butyl-5-chlorotoluene derivatives
    Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl-substituted 3-t-butyltoluene derivatives
    Buchwald-Hartwig AminationAmine, Pd catalyst, baseAmino-substituted 3-t-butyltoluene derivatives

    Modification of the Tert-Butyl and Methyl Groups for Steric and Electronic Tuning

    The alkyl substituents on the aromatic ring are not merely passive spectators; they can also be chemically modified to fine-tune the steric and electronic properties of the resulting molecules.

    Modification of the Tert-Butyl Group: The tert-butyl group is generally considered robust and unreactive. However, recent advances have shown that even the C-H bonds of a tert-butyl group can be functionalized. For instance, a non-directed catalytic hydroxylation of sterically congested primary C-H bonds in tert-butyl groups has been developed, offering a novel method for introducing a hydroxyl group. chemrxiv.org While challenging, dealkylation of the tert-butyl group is also a possibility under harsh conditions, which could be useful in multi-step syntheses.

    Modification of the Methyl Group: The methyl group is a versatile handle for a variety of transformations. It can be halogenated under free-radical conditions to introduce one or more halogen atoms, which can then be further functionalized. Oxidation of the methyl group can lead to the corresponding aldehyde, carboxylic acid, or alcohol, opening up a vast landscape of further derivatization possibilities. These transformations allow for the introduction of a wide range of functionalities that can dramatically alter the properties and potential applications of the resulting molecules.

    No Publicly Available Data on Chiral Derivatization and Stereoselective Applications of this compound

    Despite a comprehensive search of available scientific literature and chemical databases, no specific information has been found regarding the chiral derivatization or stereoselective applications of the chemical compound this compound.

    Extensive searches were conducted to identify any published research detailing the use of this compound as a starting material or intermediate in stereoselective synthesis. The investigation aimed to uncover methods for introducing chirality to the molecule and its subsequent use in creating stereochemically defined products. However, these searches yielded no relevant results.

    The scientific community has explored a wide array of substituted toluenes and other aromatic compounds in the field of asymmetric synthesis. These efforts have led to the development of numerous chiral ligands, catalysts, and auxiliaries that are instrumental in the production of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals.

    Typically, the derivatization of an achiral molecule like this compound to create a chiral product would involve reactions that introduce a new stereocenter. This could be achieved through various established methods, including asymmetric catalysis or the use of chiral resolving agents. Subsequently, the stereoselective applications of such a chiral derivative would be explored in reactions where the control of stereochemistry is crucial.

    While there is extensive literature on the chiral derivatization of related structures, such as those with different substitution patterns or functional groups, the specific compound this compound does not appear to have been a subject of investigation in this context. The reasons for this could be manifold, including the synthetic accessibility of the compound, its electronic or steric properties not being conducive to known stereoselective transformations, or simply a lack of research focus on this particular molecule to date.

    It is important to note that the absence of published data does not definitively mean that such applications are impossible, but rather that they have not been reported in the accessible scientific domain. Future research may yet uncover roles for this compound or its derivatives in the field of stereoselective chemistry.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 3-T-Butyl-5-chlorotoluene, and how can reaction conditions be optimized for yield and purity?

    • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or electrophilic substitution reactions. For example, tert-butyl chloride can be reacted with 5-chlorotoluene derivatives under controlled acid catalysis (e.g., AlCl₃) at 80–100°C. Optimization requires monitoring reaction time, stoichiometry, and solvent polarity. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (using ethanol) is recommended to isolate the product. Reaction yields can be improved by maintaining anhydrous conditions and inert atmospheres to prevent side reactions .

    Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

    • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key diagnostic signals include:

    • ¹H NMR : A singlet for the tert-butyl group (9H, δ ~1.3 ppm) and aromatic protons (δ 6.8–7.2 ppm) split due to chlorine’s electronegativity.
    • ¹³C NMR : Tert-butyl carbons (δ ~30 ppm for CH₃, δ ~35 ppm for quaternary C) and aromatic carbons (δ 120–140 ppm).
    • IR Spectroscopy : C-Cl stretch (~550–850 cm⁻¹) and C-H bending in the tert-butyl group (~1375 cm⁻¹). Cross-validate with High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation .

    Q. How can researchers ensure purity of this compound, and what analytical methods are suitable for quality control?

    • Methodological Answer : Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. A purity threshold of ≥95% is typical for research-grade material. For trace impurities, combine GC-MS or LC-MS to identify byproducts. Regular calibration with certified reference standards is essential .

    Advanced Research Questions

    Q. What computational methods can predict the reactivity of this compound in novel reactions (e.g., electrophilic substitution or cross-coupling)?

    • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model electronic properties like HOMO-LUMO gaps and Fukui indices to identify reactive sites. Molecular dynamics simulations assess steric effects from the tert-butyl group. Pair computational results with experimental validation using controlled reactions (e.g., Suzuki-Miyaura coupling) to test predicted reactivity .

    Q. How can researchers resolve contradictions in reported reaction yields or spectral data for this compound derivatives?

    • Methodological Answer : Conduct systematic reproducibility studies by varying parameters (solvent, catalyst, temperature). Use multivariate analysis (ANOVA) to identify significant variables. Cross-validate spectral data with independent techniques (e.g., X-ray crystallography for unambiguous structural confirmation). Publish detailed experimental protocols to enable peer verification .

    Q. What strategies are effective for studying the environmental or metabolic stability of this compound in biological systems?

    • Methodological Answer : Perform in vitro metabolic assays using liver microsomes (e.g., human CYP450 enzymes) to track degradation pathways. Use LC-MS/MS to quantify metabolites. For environmental stability, simulate photodegradation under UV light (λ = 300–400 nm) and analyze degradation products via GC-MS. Compare results with computational predictions (e.g., EPI Suite for half-life estimation) .

    Methodological and Literature Review Guidance

    Q. How should researchers design a systematic literature review on this compound to address knowledge gaps?

    • Methodological Answer : Use databases like SciFinder, Reaxys, and PubMed with keywords: “this compound synthesis,” “spectroscopic characterization,” and “reactivity.” Filter by publication date (last 10 years) and document type (peer-reviewed articles, patents). Annotate conflicting data (e.g., reaction yields) and prioritize studies with detailed experimental protocols. Avoid non-peer-reviewed sources (e.g., vendor catalogs) .

    Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) of this compound derivatives?

    • Methodological Answer : Apply multivariate regression models to correlate substituent effects (e.g., Hammett σ values) with biological activity. Use Principal Component Analysis (PCA) to reduce dimensionality in datasets. For small sample sizes, employ non-parametric tests (e.g., Kruskal-Wallis). Validate models with leave-one-out cross-validation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.